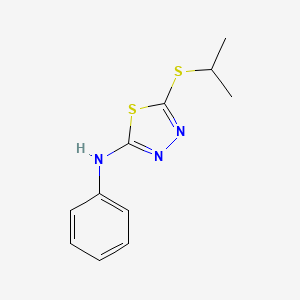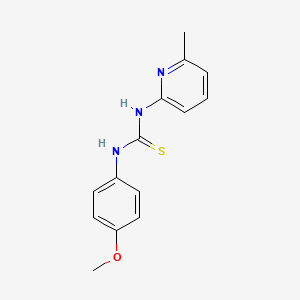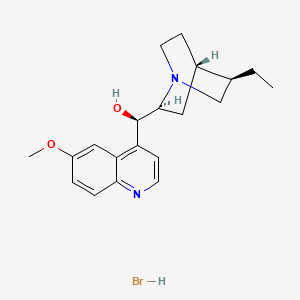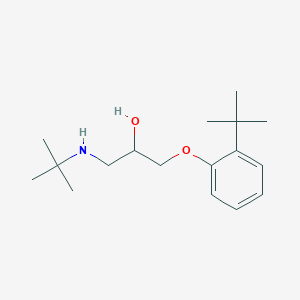
N,N,N',N'-Tetramethylbenzidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of TMB can involve various methods, including its incorporation into layered α-zirconium phosphate (α-ZrP) during the synthesis of α-ZrP and by impregnation. TMB is photoionized at room temperature by visible light irradiation, forming stable TMB+ radical cations. This process highlights the compound's photoreactive nature and its potential for use in photochemical applications (Krishna & Kevan, 1999).
Molecular Structure Analysis
TMB's molecular structure has been analyzed through various spectroscopic methods. Studies have provided vibrational data on the first excited singlet state of TMB, offering insights into its electronic configuration and structural properties (Boilet et al., 2003). These analyses are crucial for understanding the compound's reactivity and interactions at the molecular level.
Chemical Reactions and Properties
TMB undergoes photoionization in different environments, such as in acetonitrile solution and when trapped in silica gel, indicating its versatile reactivity under photoirradiation. The compound's behavior in these processes provides valuable information on its chemical properties and the effects of different solvents and materials on its ionization and stability (Hirata, Takimoto, & Mataga, 1983).
Physical Properties Analysis
The physical properties of TMB, such as its half-life and photoionization yield, have been extensively studied. For instance, the half-life of photoinduced TMB+ ion in α-ZrP is significantly higher than in other materials, illustrating its potential for long-term applications in material science (Krishna & Kevan, 1999).
Chemical Properties Analysis
Research on TMB's chemical properties has revealed its interactions with various compounds and its behavior in different chemical environments. For example, the electron transfer reaction between TMB and C60 in solution demonstrates the compound's role as an effective electron donor, which is essential for understanding its applications in photoinduced electron transfer processes (Michaeli et al., 1997).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Chemical Kinetics and Reaction Dynamics
Summary of the Application
TMB is an aromatic amine that undergoes oxidation by various oxidizing agents such as Ce4+, MnO− 4, Cr2O2− 7; HSO− 5, S2O− 8, H2O2, Cl2, Br2 and I2, thereby serving as a reducing substrate .
Methods of Application
One-electron oxidation of TMB results in a radical cation (TMB ˙+), and on further oxidation leads to the product dication (TMB ++). These reactions were monitored by stopped-flow spectrophotometer at the absorption wavelength of TMB ˙+ (λ max; 460 nm) .
Results or Outcomes
The rates of both the formation and decay of TMB ˙+ have been followed by a total second-order kinetics, a first-order dependence each on [TMB] (or) [TMB ˙+] and [oxidant]. The kinetic and transition state parameters have been evaluated for the effects of pH and temperature on the formation and decay of TMB ˙+ .
Electron Relay in Solar Energy Conversions
Specific Scientific Field
Solar Energy and Photovoltaics
Summary of the Application
TMB acts as a better electron relay than unsubstituted benzidine, even though both of them undergo one-electron oxidation and are used in the chemical routes to solar energy conversions .
Methods of Application
The observed rate constants for electron transfer were correlated theoretically using Marcus theory .
Results or Outcomes
The observed and calculated rate constants have good correlation .
Organic Luminescence Materials
Specific Scientific Field
Summary of the Application
TMB has been studied for its potential as an organic luminescence material .
Methods of Application
Optical characteristics of the luminescence materials like optical absorption, photo-luminescence, and time-resolved photoluminescence spectroscopy are characterized .
Results or Outcomes
The results of these studies are not explicitly mentioned in the source .
Photoionization in Microporous Materials
Specific Scientific Field
Summary of the Application
TMB has been used in studies involving photoionization in chromium silicoaluminophosphate microporous materials .
Methods of Application
TMB is impregnated into silicoaluminophosphate (SAPO) microporous materials with Cr incorporated by ion-exchange and direct synthesis. It is then photoionized with 300 nm light at room temperature .
Results or Outcomes
TMB cation radicals are produced and characterized by electron paramagnetic resonance and diffuse reflectance spectroscopy .
Hematuria Detection
Specific Scientific Field
Summary of the Application
TMB is used to detect hematuria as it turns blue in contact with hemoglobin .
Methods of Application
The method involves the reaction of TMB with hemoglobin, which results in a color change .
Results or Outcomes
The presence of hematuria can be detected by the blue color that results from the reaction .
HPLC Column Separation
Specific Scientific Field
Summary of the Application
TMB is used in High-Performance Liquid Chromatography (HPLC) for column separation .
Methods of Application
The method involves the use of TMB in an HPLC column for the separation of chemical compounds .
Results or Outcomes
The outcome is the successful separation of compounds in the HPLC column .
Reducing Substrate in Chemical Reactions
Specific Scientific Field
Summary of the Application
TMB is an aromatic amine that undergoes oxidation by various oxidizing agents such as Ce4+, MnO− 4, Cr2O2− 7; HSO− 5, S2O− 8, H2O2, Cl2, Br2 and I2, thereby serving as a reducing substrate .
Methods of Application
One-electron oxidation of TMB results in a radical cation (TMB ˙+), and on further oxidation leads to the product dication (TMB ++). These reactions were monitored by stopped-flow spectrophotometer at the absorption wavelength of TMB ˙+ (λ max; 460 nm) .
Results or Outcomes
The rates of both the formation and decay of TMB ˙+ have been followed by a total second-order kinetics, a first-order dependence each on [TMB] (or) [TMB ˙+] and [oxidant]. The kinetic and transition state parameters have been evaluated for the effects of pH and temperature on the formation and decay of TMB ˙+ .
Staining Procedures in Immunohistochemistry
Specific Scientific Field
Summary of the Application
TMB is a chromogenic substrate used in staining procedures in immunohistochemistry .
Methods of Application
TMB is used as a visualising reagent in enzyme-linked immunosorbent assays (ELISA) .
Results or Outcomes
TMB forms a pale blue-green liquid in solution with ethyl acetate .
Separation in High-Performance Liquid Chromatography (HPLC)
Specific Scientific Field
Summary of the Application
TMB is used in High-Performance Liquid Chromatography (HPLC) for column separation .
Methods of Application
The method involves the use of TMB in an HPLC column for the separation of chemical compounds .
Results or Outcomes
The outcome is the successful separation of compounds in the HPLC column .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWIFYIFSBPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036845 | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000163 [mmHg] | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N,N',N'-Tetramethylbenzidine | |
CAS RN |
366-29-0 | |
| Record name | N,N,N′,N′-Tetramethylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 366-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylbenzidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)
![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)

![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)
![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)
![2-chloro-N-[3-[(Z)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]phenyl]benzamide](/img/structure/B1221142.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
![[1-(4-fluorophenyl)sulfonyl-4-piperidinyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1221145.png)



![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)